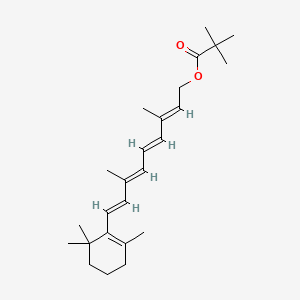
Retinyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinyl pivalate is a derivative of vitamin A, specifically a retinyl ester. It is formed by the esterification of retinol (vitamin A alcohol) with pivalic acid. This compound is known for its stability and is used in various cosmetic and pharmaceutical formulations due to its beneficial properties for skin health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retinyl pivalate typically involves the esterification of retinol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Retinyl pivalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to retinol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Retinyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders such as acne and psoriasis.
Industry: Used in cosmetic formulations for its anti-aging and skin-rejuvenating properties.
Mecanismo De Acción
Retinyl pivalate exerts its effects by being converted into retinol and subsequently into retinoic acid within the skin. Retinoic acid binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, regulating gene expression involved in cell growth, differentiation, and apoptosis. This mechanism helps improve skin texture, reduce wrinkles, and treat various skin conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Retinyl palmitate
- Retinyl acetate
- Retinyl propionate
Comparison
- Retinyl palmitate : Similar to retinyl pivalate but uses palmitic acid instead of pivalic acid. It is less stable but widely used in skincare products.
- Retinyl acetate : Uses acetic acid and is more stable than retinyl palmitate but less potent.
- Retinyl propionate : Known for its stronger retinoid activity compared to retinyl palmitate and retinyl acetate.
This compound is unique due to its stability and effectiveness in delivering retinoid benefits with reduced irritation, making it a valuable compound in both research and commercial applications.
Propiedades
Número CAS |
20559-05-1 |
|---|---|
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
Clave InChI |
LTMXTDZZEINTQC-FYBJENTQSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


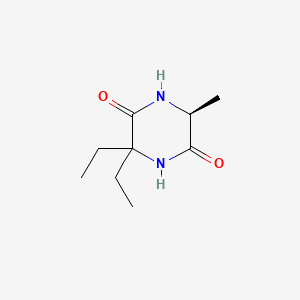
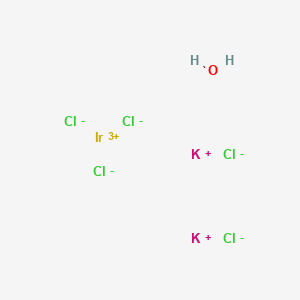
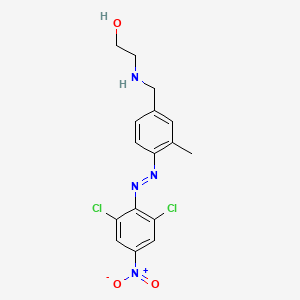
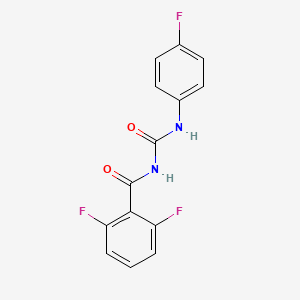
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
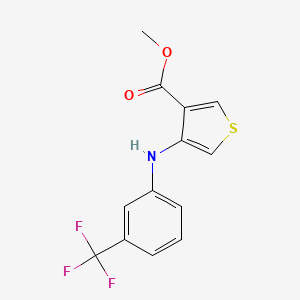
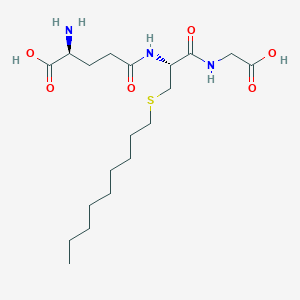
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)


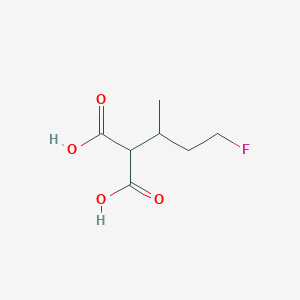
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
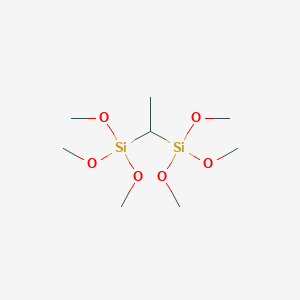
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
